- High yield synthesis, purification and characterisation of the RNase L activators 5'-triphosphate 2'-5'-oligoadenylatesAntiviral Research, 2010, 87(3), 345-352,
Cas no 58-64-0 (Adenosine 5'-Diphosphate)
Adenosine 5'-Diphosphate structure
Adenosine 5'-Diphosphate Properties
Names and Identifiers
-
- ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate
- Adenosine 5'-diphosphate
- ADENOSINE 5'-DIPHOSPHATE DISODIUM
- Adenosine-5-Diphosphate
- ADP
- 5′-ADP
- Adenosine 5′-diphosphate
- Adenosine5'-(trihydrogen pyrophosphate) (8CI)
- Adenosine diphosphate (6CI)
- 5'-ADP
- ADP (nucleotide)
- Adenosine 5'-diphosphoric acid
- Adenosine 5'-pyrophosphate
- Adenosine 5'-pyrophosphoric acid
- Adenosinepyrophosphate
- Adenosine, 5'-(trihydrogen diphosphate)
- a-ADP
- adenosine 5'-(trihydrogen diphosphate)
- Adenosine diphosphate
- adenosine pyrophosphate
- adenosine-5'-diphosphate
- adenosine-diphosphate
- 5'-Adenylphosphoric acid
- Adenosindiphosphorsaeure
- Adenosine-5'-diphosphat
- Adenosine diphosphoric acid
- Ado-5'-P-P
- H3adp
- 61D2G4IYVH
- adenosine-5-dipho
- Adenosine 5’-diphosphate
- Adenosine 5'-(trihydrogen pyrophosphate) (8CI)
- Adenosine diphosphate (6CI)
- α-ADP
- Adenosine, 5'-(trihydrogen diphosphate)
- Adenosine pyrophosphate
- Adenosine 5'-pyrophosphoric acid
- Adenosine 5'-pyrophosphate
- Adenosine 5'-diphosphoric acid
- Adenosine 5'- diphosphate
- ADP (nucleotide)
- 5'-ADP
- BRN 0067722
- 104746-05-6
- HY-W010918
- DTXSID60883210
- UNII-61D2G4IYVH
- 1e8h
- SCHEMBL18076199
- LS-15185
- EINECS 200-392-5
- 20398-34-9
- bmse000935
- PDSP1_001088
- bmse000004
- 4-(3-Carboxytrimethyleneoxy)-4/'/'-octylazobenzene
- EN300-1588520
- 1ucn
- 1t3t
- s9368
- 2bfr
- 1o0h
- 1m74
- SCHEMBL24103
- s10970
- Q185253
- CCG-268971
- AS-11755
- 1oz4
- Adenosine 5'-(trihydrogen diphosphate) (9CI)
- CHEBI:16761
- ADENOSINE, 5'-(TRIHYDROGEN PYROPHOSPHATE)
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl phosphono hydrogen phosphate
- CHEMBL14830
- J-700143
- AKOS022179933
- 1lkx
- 1y8o
- D05NWF
- PDSP2_001072
- 18389-49-6
- adenosine 5' diphosphate
- [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid
- BP-58727
- Adenosine 5 inverted exclamation mark -diphosphate
- Adenosine5'-diphosphate
- 58-64-0
- BDBM31995
- NCGC00163322-01
- MFCD00066473
- 9H-Purin-6-amine, 9-[5-O-[hydroxy(phosphonooxy)phosphinyl]-.beta.-D-ribofuranosyl]-
- 1amw
- Adenosine disphosphate
- C10H15N5O10P2
- AC-32145
- adenosine 5'-pyrophosphate
- 1xxi
- 9-{5-O-[hydroxy(phosphonooxy)phosphoryl]-b-D-glycero-pentofuranosyl}-9H-purin-6-amine
- 1yrs
- 1ao0
- 4-26-00-03629 (Beilstein Handbook Reference)
- Adenosine Diphosphate (ADP)
- BDBM50368125
- Adenosine 5'-diphosphate, >=95% (HPLC)
- 1hi5
- 112360-08-4
- adenosin-5'-(trihydrogendiphosphat)
- Adenosine diphosphate;ADP
- 2c02
- 17791-27-4
- 9H-purin-6-amine, 9-[5-O-[hydroxy(phosphonooxy)phosphinyl]-beta-D-glycero-pentofuranosyl]-
- 1,4-Cyclohexadiene-3,3,6,6-d4
- Epitope ID:137351
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- ADENOSINE DIPHOSPHATE [WHO-DD]
- CS-W011634
- GTPL1712
- ADENOSINE DIPHOSPHATE [MI]
- 5'-Adp
- Adenosine-5'-Diphosphate, free acid
- adenosine-5-diphosphate
- Adenosine diphosphate;Adenosine 5'-diphosphate
- C00008
- 110123-09-6
- 11062-03-6
- bmse000991
- MeSH ID: D000244
- α-ADP
- ADP-H
- Adenosine 5'-diphosphate sodium salt
- Dynorphin A (1-13), ala(2)-trp(4)-
- ADP.H2
- NS00014781
- ADP trianion
- 5'-O-[(phosphonatooxy)phosphinato]adenosine
- adenosine 5 inverted exclamation marka-diphosphate
- Adenosine-5'-(trihydrogen diphosphate)
- 5'-ADP; ADP; Adenosine 5'-Diphosphoric Acid; Adenosine 5'-Pyrophosphate; Adenosine 5'-Pyrophosphoric Acid;
- Adenosine diphosphate , adenosine pyrophosphate , ADP
- DB-022410
- +Expand
-
- MFCD00066473
- XTWYTFMLZFPYCI-KQYNXXCUSA-N
- 1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
- P(=O)(O[H])(OP(=O)(O[H])O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])O[H]
- 0067722
Computed Properties
- 427.02900
- 6
- 14
- 6
- 427.029415
- 27
- 638
- 0
- 4
- 0
- 0
- 0
- 1
- -4.6
- 3
- 0
- 233
Experimental Properties
- -1.16480
- 252.22000
- 13,155
- 196°C
- No data available
- No data available
- 484.6°C
- White crystals or powders.
- Soluble in water
- Sensitive to humidity
- 2.49
Adenosine 5'-Diphosphate Price
Adenosine 5'-Diphosphate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:Tris buffer, R:MgCl2, R:Cleland's reagent, C:69106-44-1, S:H2O, 15 min, 30°C, pH 7.5; 5 min, 95°C
1.2C:62213-21-2, 2 h, 37°C; 5 min, 95°C
1.2C:62213-21-2, 2 h, 37°C; 5 min, 95°C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O
Reference
- Enzymatic De Novo Pyrimidine Nucleotide SynthesisJournal of the American Chemical Society, 2011, 133(2), 297-304,
Synthetic Circuit 3
Reaction Conditions
1.1R:4-Ethylmorpholine, R:MgCl2, S:THF, S:H2O
Reference
- Magnesium(II) ion-mediated conversion of mono- and oligonucleotides to 5'-polyphosphates in aqueous solutionTetrahedron Letters, 1993, 34(30), 4801-4,
Synthetic Circuit 4
Reaction Conditions
1.1R:NaOD, C:1801427-51-9, S:D2O, 37°C, pH 7.4
Reference
- Intrinsic Apyrase-Like Activity of Cerium-Based Metal-Organic Frameworks (MOFs): Dephosphorylation of Adenosine Tri- and DiphosphateAngewandte Chemie, 2020, 59(51), 22952-22956,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1R:Na orthophosphate, R:MgCl2, R:NaCl, C:9001-51-8, S:H2O, 2-3 min, 293K, pH 7.6
Reference
- Integrated pH Measurement during Reaction Monitoring with Dual-Reception 1H-31P NMR SpectroscopyAnalytical Chemistry (Washington, 2019, 91(6), 3959-3963,
Synthetic Circuit 8
Reaction Conditions
1.1R:(MeO)3PO, 5 min, 0°C
1.2R:POCl3, 0°C; 2 h, 0°C
1.3R:2Bu3N •H4P2O7, S:DMF, > 1 min, 0°C
1.4R:Bu3N, 2 h, 0°C
1.5R:Et4N+ •Br-, 5 min, 0°C
2.1R:MgCl2, R:KCl, C:9024-82-2, S:EtOH, S:H2O, 3 min, 37°C, pH 7.8
2.2C:9032-70-6, 30 min, 37°C
3.1R:MnCl2, R:NaCl, R:KCl, C:9032-66-0, S:H2O
1.2R:POCl3, 0°C; 2 h, 0°C
1.3R:2Bu3N •H4P2O7, S:DMF, > 1 min, 0°C
1.4R:Bu3N, 2 h, 0°C
1.5R:Et4N+ •Br-, 5 min, 0°C
2.1R:MgCl2, R:KCl, C:9024-82-2, S:EtOH, S:H2O, 3 min, 37°C, pH 7.8
2.2C:9032-70-6, 30 min, 37°C
3.1R:MnCl2, R:NaCl, R:KCl, C:9032-66-0, S:H2O
Reference
- Emissive Synthetic Cofactors: Enzymatic Interconversions of tzA Analogues of ATP, NAD+, NADH, NADP+, and NADPHAngewandte Chemie, 2018, 57(4), 1087-1090,
Synthetic Circuit 9
Reaction Conditions
1.1R:MgCl2, R:KCl, C:9026-44-2, C:9013-02-9, C:61-19-8, C:9012-25-3, C:9012-52-6, C:29908-03-0, S:H2O, 20 h, 37°C, pH 7.5
1.2R:HClO4
1.2R:HClO4
Reference
- Catalytic Alkylation Using a Cyclic S-Adenosylmethionine Regeneration SystemAngewandte Chemie, 2017, 56(14), 4037-4041,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1R:LiCl, C:1980854-55-4, S:D2O, 40 h, rt
Reference
- Gallium(III)-Containing, Sandwich-Type Heteropolytungstates: Synthesis, Solution Characterization, and Hydrolytic Studies toward Phosphoester and Phosphoanhydride Bond CleavageInorganic Chemistry, 2016, 55(18), 9204-9211,
Adenosine 5'-Diphosphate Raw materials
- β-Nicotinamide Mononucleotide
- D-Glucose-13C6
- D-?Ribitol, 1-?C-?(7-?aminoisothiazolo[4,?3-?d]?pyrimidin-?3-?yl)?-?1,?4-?anhydro-?, (1R)?-
- Imidazole
- Adenosine 5’-Monophosphate Disodium Salt Hydrate
- D-Ribose
- D(+)-Glucose
- Adenosine 5'-Triphosphate
- Adenosine
- Adenosine monophosphate
- L-Methionine
- Adenine
- L-Aspartic acid-
- Sodium Bicarbonate-13C
- Protocatechuic acid
Adenosine 5'-Diphosphate Preparation Products
- Adenosine 5'-(pentahydrogen tetraphosphate) (1062-98-2)
- butanedioic acid (110-15-6)
- Vanillic acid (121-34-6)
- (13050-93-6)
- Uridine-1',2,2',3',4',5'-13C6 5'-(tetrahydrogen triphosphate) (1310054-16-0)
- Adenosine 5'-(hexahydrogen pentaphosphate) (14535-90-1)
- beta-D-Glucose 6-phosphate (15209-12-8)
- INDEX NAME NOT YET ASSIGNED (2211158-60-8)
- β-NADPH-d4 (53-57-6)
- (55612-37-8)
- Adenosine 5'-Triphosphate (56-65-5)
- Adenosine 5'-(heptahydrogen hexaphosphate), P'''''→5'-ester with adenosine (56983-23-4)
- Creatine (57-00-1)
- Adenosine 5'-Diphosphate (58-64-0)
- Adenosine monophosphate (61-19-8)
- Isovanillic acid (645-08-9)
- Adenosine 2'-(tetrahydrogen triphosphate) (9CI) (690199-49-6)
- Adenosine, 5'-O-[hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')- (76991-64-5)
- Adenosine, 5'-O-[hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- (81410-35-7)
- ppA2'p5'A (81410-37-9)
Adenosine 5'-Diphosphate Suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier
(CAS:58-64-0)Adenosine 5'-Diphosphate
A1205785
in Stock
1g
99%
Friday, 30 August 2024 03:43
383.0
Adenosine 5'-Diphosphate Related Literature
-
1. Chemoenzymatic synthesis of analogues of the second messenger candidate cyclic adenosine 5′-diphosphate riboseGloria A. Ashamu,Antony Galione,Barry V. L. Potter J. Chem. Soc. Chem. Commun. 1995 1359
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst 2020 145 5032
-
Mariia Miliutina,Julia Janke,Sidra Hassan,Sumera Zaib,Jamshed Iqbal,Joanna Lecka,Jean Sévigny,Alexander Villinger,Aleksej Friedrich,Stefan Lochbrunner,Peter Langer Org. Biomol. Chem. 2018 16 717
-
Florian Schinle,Paul E. Crider,Matthias Vonderach,Patrick Weis,Oliver Hampe,Manfred M. Kappes Phys. Chem. Chem. Phys. 2013 15 6640
-
Nianqi An,Qiang Zhang,Jing Wang,Cui Liu,Luqing Shi,Lihua Liu,Ludi Deng,Yan Lu Polym. Chem. 2017 8 1138
-
Ond?ej Baszczyňski,Joanna M. Watt,Monika D. Rozewitz,Ralf Fliegert,Andreas H. Guse,Barry V. L. Potter RSC Adv. 2020 10 1776
-
Giuseppe Cassone,Donatella Chillè,Viviana Mollica Nardo,Ottavia Giuffrè,Rosina Celeste Ponterio,Jiri Sponer,Sebastiano Trusso,Franz Saija,Claudia Foti Dalton Trans. 2020 49 6302
-
Oskar Kaszubowski,Katarzyna ?lepokura CrystEngComm 2023 25 4592
-
Christelle Moreau,Gloria A. Ashamu,Victoria C. Bailey,Antony Galione,Andreas H. Guse,Barry V. L. Potter Org. Biomol. Chem. 2011 9 278
-
10. Supramolecular networks via hydrogen bonding and stacking interactions for adenosine 5′-diphosphate. Synthesis and crystal structure of diaqua(2,2′∶6′,2″-terpyridine)copper(II) [adenosine 5′-diphosphato(3–)](2,2′∶6′,2″-terpyridine)cuprate(II) adenosine 5′-diphosphate(1–) hexadecahydrate and density functional geometry optimization analysis of copper(II)- and zinc(II)-pyrophosphate complexesRenzo Cini,Claudia Pifferi J. Chem. Soc. Dalton Trans. 1999 699
58-64-0 (Adenosine 5'-Diphosphate) Related Products
- 61-19-8(Adenosine 5'-monophosphate)
- 102029-87-8([[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate;cyclohexylazanium)
- 56-65-5(Adenosine 5'-triphosphate)
- 60-92-4(Adenosine Cyclophosphate)
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 653-63-4(2'-Deoxyadenosine-5'-monophosphate)
- 1927-31-7(2'-Deoxyadenosine-5'-triphosphate)
- 29984-33-6(9-(5-O-phosphono-β-D-arabinofuranosyl)adenine)
- 51963-61-2(Adenosine 5'-triphosphate disodium salt)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:58-64-0)Adenosine diphosphate
99.9%
200kg
discuss personally
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:58-64-0)Adenosine 5'-diphosphate;ADP,5-ADP
99.0%min. HPLC
10g